![molecular formula C28H25Cl2F3N4O4S B2869737 6-(1-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)hexanamide CAS No. 866014-68-8](/img/no-structure.png)
6-(1-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1-(2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)hexanamide is a useful research compound. Its molecular formula is C28H25Cl2F3N4O4S and its molecular weight is 641.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
This compound belongs to a broader class of chemicals that have been synthesized and evaluated for their biological activities. For instance, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, indicating the potential for therapeutic applications in cancer treatment and inflammation control (Rahmouni et al., 2016). Similarly, new pyridothienopyrimidines and pyridothienotriazines have been synthesized and tested for their antimicrobial activities, showcasing the compound's relevance in developing new antimicrobial agents (Abdel-rahman et al., 2002).
Structural and Optical Analysis
The structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives, including phenyl pyrimidine derivatives, have been thoroughly investigated. These studies provide valuable insights into the compound's pharmacophore significance due to its promising applications in medicine and nonlinear optics (NLO) fields (Hussain et al., 2020).
Antitumor and Antimicrobial Activities
Various derivatives of thieno[3,2-d]pyrimidin have been synthesized and evaluated for their antitumor activities. The synthesis and biological evaluation of novel derivatives indicate significant potential in anticancer research, demonstrating the compound's capacity to inhibit tumor growth and its utility in designing new antitumor drugs (Hafez & El-Gazzar, 2017). Additionally, new pyrimidinone and oxazinone derivatives fused with thiophene rings have been synthesized and shown to possess antimicrobial properties, suggesting applications in combating microbial infections (Hossan et al., 2012).
Propiedades
Número CAS |
866014-68-8 |
|---|---|
Fórmula molecular |
C28H25Cl2F3N4O4S |
Peso molecular |
641.49 |
Nombre IUPAC |
N-[(2-chlorophenyl)methyl]-6-[1-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]hexanamide |
InChI |
InChI=1S/C28H25Cl2F3N4O4S/c29-19-7-4-3-6-17(19)15-34-23(38)8-2-1-5-12-36-26(40)25-22(11-13-42-25)37(27(36)41)16-24(39)35-21-14-18(28(31,32)33)9-10-20(21)30/h3-4,6-7,9-11,13-14H,1-2,5,8,12,15-16H2,(H,34,38)(H,35,39) |
Clave InChI |
CBPKGFDOZIRLFS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CCCCCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




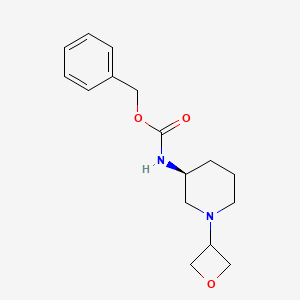
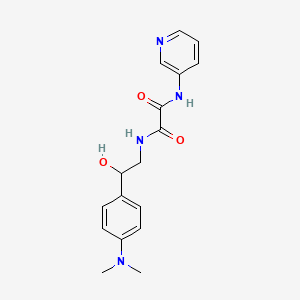

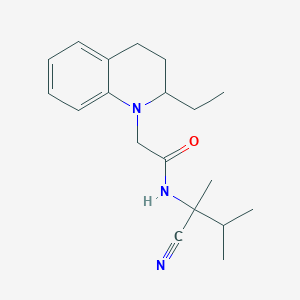
![1-[(4-Fluorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2869663.png)
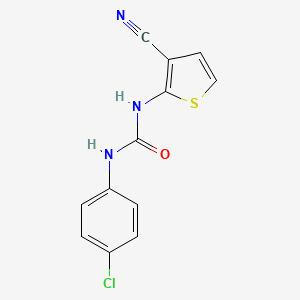
![1-[4-[4-(1,3-Thiazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2869667.png)
![N-(5-methylisoxazol-3-yl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2869668.png)
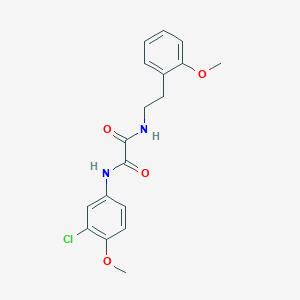
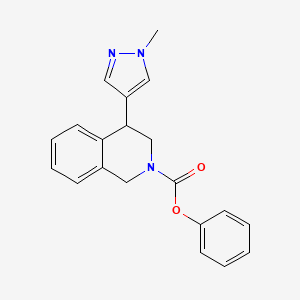
![N-[Cyano-(2-methoxyphenyl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide](/img/structure/B2869672.png)
![3-(3-Fluorophenyl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazine](/img/structure/B2869673.png)
![3-Cyclopropyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxo-1H-benzimidazole-5-carboxamide](/img/structure/B2869675.png)